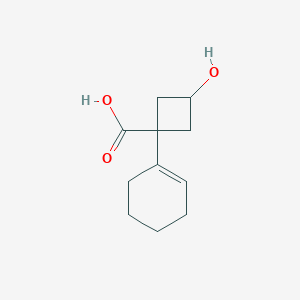
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexene ring attached to a cyclobutane ring with a hydroxyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexene with a suitable cyclobutane derivative in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of cyclohexene derivatives followed by cyclization. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohex-1-en-1-yl-3-oxocyclobutane-1-carboxylic acid, while reduction of the carboxylic acid group can produce 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutanol.
Aplicaciones Científicas De Investigación
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The cyclohexene and cyclobutane rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.
Cyclohexenylboronic acid: Contains a cyclohexene ring and a boronic acid group.
Cyclohexenylmethyl ketone: Features a cyclohexene ring and a methyl ketone group.
Uniqueness
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of both a cyclohexene and a cyclobutane ring, along with hydroxyl and carboxylic acid functional groups. This combination of structural features provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h4,9,12H,1-3,5-7H2,(H,13,14) |
Clave InChI |
JVMPILPHMFGECQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2(CC(C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


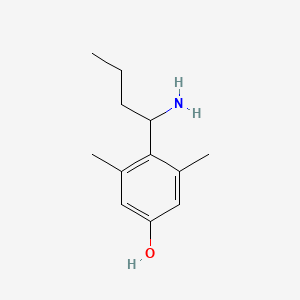
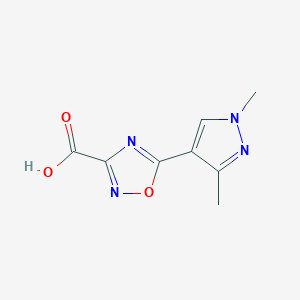

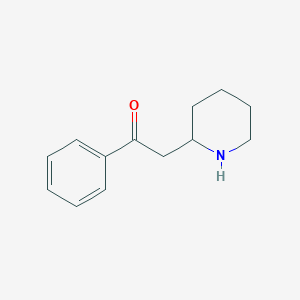

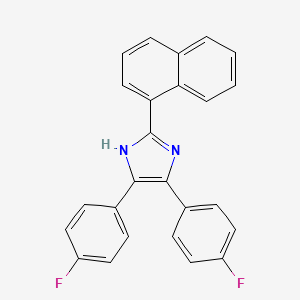
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)
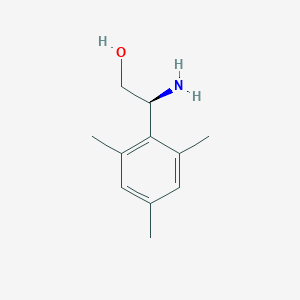
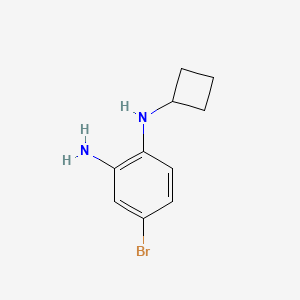
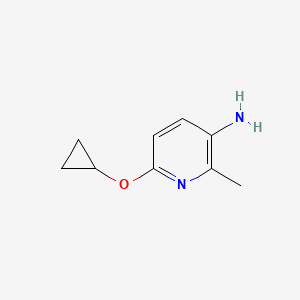

![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)
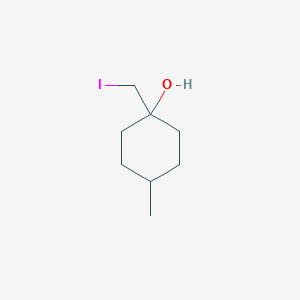
![1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15240093.png)
